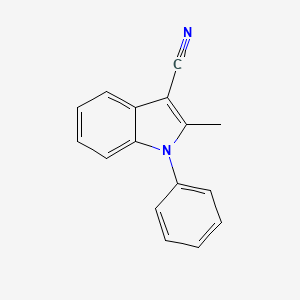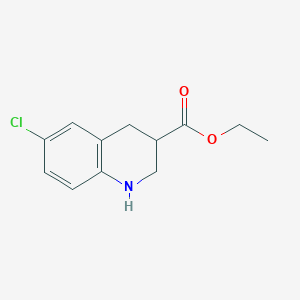
Ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical compound belonging to the tetrahydroquinoline family. Tetrahydroquinolines are known for their wide range of applications in pharmaceuticals, pesticides, and dyes due to their notable biological activity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Knoevenagel Condensation: Ethyl cyanoacetate reacts with aldehydes in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Aza-Michael Addition: The product from the Knoevenagel condensation undergoes an aza-Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the tetrahydroquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydroquinoline derivatives.
Substitution: Halogenated tetrahydroquinoline derivatives.
科学的研究の応用
Ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes and photosensitizers
作用機序
The exact mechanism of action for ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate is not well-documented. it is believed to interact with various molecular targets and pathways, similar to other tetrahydroquinoline derivatives. These interactions may involve binding to specific enzymes or receptors, leading to alterations in cellular processes .
類似化合物との比較
- Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
- 1,2,3,4-Tetrahydroisoquinoline derivatives
Comparison: Ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate is unique due to the presence of the ethyl ester and chloro substituent, which can influence its reactivity and biological activity. Compared to methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, the ethyl ester may offer different solubility and reactivity profiles .
特性
分子式 |
C12H14ClNO2 |
|---|---|
分子量 |
239.70 g/mol |
IUPAC名 |
ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-4,6,9,14H,2,5,7H2,1H3 |
InChIキー |
WNLMQSWJHAJYKP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC2=C(C=CC(=C2)Cl)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


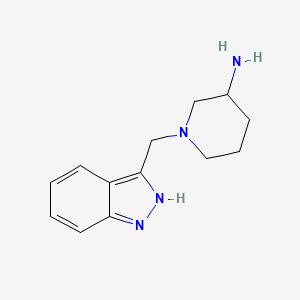
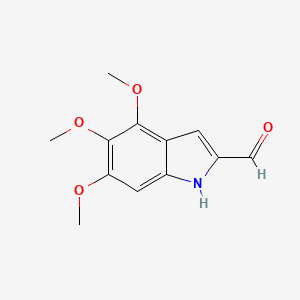
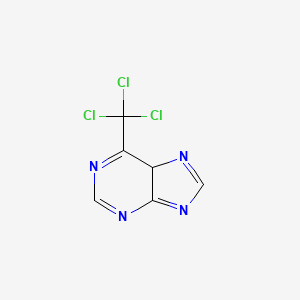




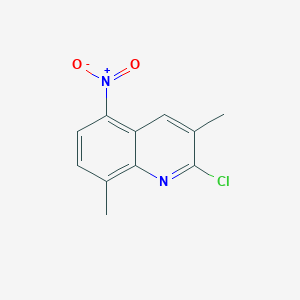
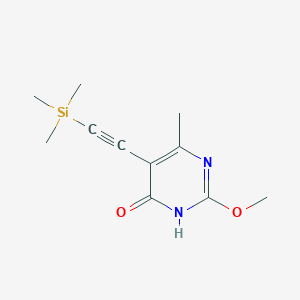

![1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B11873454.png)

![7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11873463.png)
